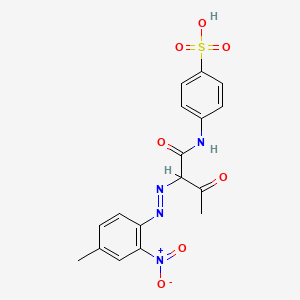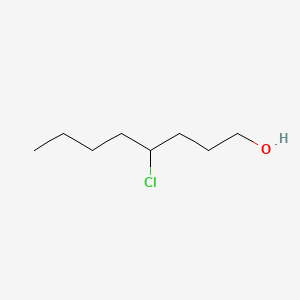
4-Chlorooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorooctan-1-ol is an organic compound with the molecular formula C8H17ClO. It is a chlorinated alcohol, specifically an alkanol, where the chlorine atom is attached to the fourth carbon of an octane chain, and the hydroxyl group is attached to the first carbon. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorooctan-1-ol can be synthesized through several methods. One common approach involves the chlorination of octanol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom, followed by hydrolysis to introduce the hydroxyl group back at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where octanol is treated with chlorinating agents under optimized conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorooctan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane by removing the hydroxyl group and the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are used under appropriate conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Various substituted octanols depending on the nucleophile used.
Scientific Research Applications
4-Chlorooctan-1-ol has several applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms, particularly those involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is employed in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 4-Chlorooctan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding.
Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
4-Chloro-1-butanol: A shorter chain analog with similar chemical properties but different physical characteristics.
8-Chloro-1-octanol: Another chlorinated octanol with the chlorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness: 4-Chlorooctan-1-ol is unique due to its specific chain length and the position of the chlorine atom, which confer distinct reactivity and suitability for particular applications in synthesis and industry.
Properties
CAS No. |
67700-24-7 |
|---|---|
Molecular Formula |
C8H17ClO |
Molecular Weight |
164.67 g/mol |
IUPAC Name |
4-chlorooctan-1-ol |
InChI |
InChI=1S/C8H17ClO/c1-2-3-5-8(9)6-4-7-10/h8,10H,2-7H2,1H3 |
InChI Key |
MMVJPTKAKBJYGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
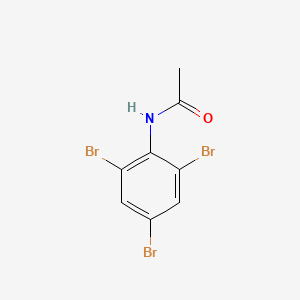
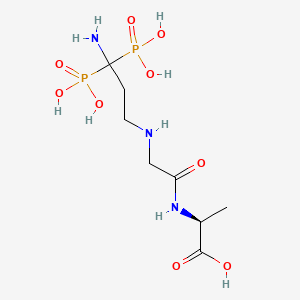
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)

![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
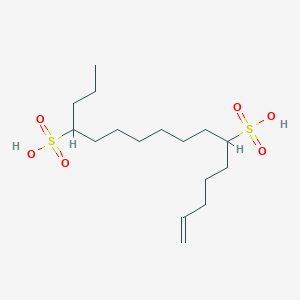


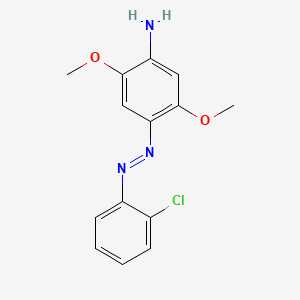
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
